tert-butyl ((1S,4s)-4-((1R)-1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl)cyclohexyl)carbamate
Description
This compound features a stereochemically defined cyclohexyl backbone with a tert-butyl carbamate group, a hydroxyl-bearing ethyl chain, and a 5H-imidazo[5,1-a]isoindol heterocycle. Its structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or prodrug activation . The tert-butyl carbamate moiety enhances solubility and stability, while the imidazo[5,1-a]isoindol group may contribute to π-π stacking interactions in biological targets.
Properties
CAS No. |
2102403-70-1 |
|---|---|
Molecular Formula |
C23H31N3O3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[(1R)-1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C23H31N3O3/c1-23(2,3)29-22(28)25-16-10-8-15(9-11-16)21(27)12-19-17-6-4-5-7-18(17)20-13-24-14-26(19)20/h4-7,13-16,19,21,27H,8-12H2,1-3H3,(H,25,28)/t15?,16?,19?,21-/m1/s1 |
InChI Key |
QZZJLQDCZNSLHL-ZQMXOTNOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)[C@@H](CC2C3=CC=CC=C3C4=CN=CN24)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,4s)-4-((1R)-1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Imidazoisoindole Moiety: This step involves the formation of the imidazoisoindole ring system, which can be achieved through a multi-step synthesis involving the condensation of appropriate precursors.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, typically using tert-butyl chloride and a strong base.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed on the imidazoisoindole moiety, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives of the imidazoisoindole moiety.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
The compound's structure suggests that it may interact with various biological targets, particularly in the context of neuropharmacology and oncology.
Anticancer Properties
Research indicates that derivatives of carbamate compounds can exhibit anticancer activity. For instance, studies have shown that similar structures can inhibit cell proliferation in cancer cell lines through various mechanisms, such as apoptosis induction and cell cycle arrest. The imidazo[5,1-a]isoindole moiety is known for its potential as an antitumor agent due to its ability to interfere with DNA replication and repair processes.
Neuroprotective Effects
The hydroxyl group in the structure may confer neuroprotective properties. Compounds with similar functional groups have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Applications
The compound's pharmacological profile can be explored through various avenues:
Drug Development
The unique structure of tert-butyl ((1S,4S)-4-((1R)-1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl)cyclohexyl)carbamate makes it a candidate for further modifications aimed at enhancing its bioactivity and reducing toxicity. Structure-activity relationship (SAR) studies can lead to the development of more potent analogs.
Targeted Therapy
Given its potential interactions with specific receptors or enzymes involved in disease pathways, this compound could be developed into a targeted therapy for specific types of cancer or neurological disorders. Research into its binding affinity and selectivity for these targets is crucial.
Case Studies
Several studies have highlighted the therapeutic potential of related compounds:
- Study on Antitumor Activity : A study demonstrated that carbamate derivatives exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .
- Neuroprotective Mechanisms : Research on structurally similar compounds revealed their ability to mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds indicated favorable absorption and distribution profiles, making them suitable candidates for oral administration .
Mechanism of Action
The mechanism of action of tert-butyl ((1S,4s)-4-((1R)-1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biological macromolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) 1-cyclo-hexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol
- Key difference : Lacks the tert-butyl carbamate group, replaced by a hydroxyl at the cyclohexyl position.
- Impact : Reduced steric bulk and altered solubility compared to the target compound. Used in tandem with β-galactosidase to activate prodrugs like NLG919, highlighting its role in biochemical processes .
(b) 1-((1R,4R)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone
- Key difference : Replaces the carbamate with a tert-butyldimethylsilyl (TBS) ether and introduces a ketone.
- Impact : The TBS group improves lipophilicity, while the ketone enables further derivatization. High purity (95%) suggests pharmaceutical relevance .
Cyclohexyl Carbamate Derivatives
(a) tert-butyl ((trans)-4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate
(b) tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate
- Key difference : Cyclopentene ring instead of cyclohexane, with hydroxymethyl substitution.
Table 1: Comparative Data
Biological Activity
The compound tert-butyl ((1S,4s)-4-((1R)-1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl)cyclohexyl)carbamate , often referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H30N4O2
- Molecular Weight : 358.48 g/mol
Structural Representation
The compound features a tert-butyl group, a cyclohexyl moiety, and an imidazoisoindole structure, which are significant for its biological interactions.
Research indicates that compounds similar to tert-butyl carbamates exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many carbamates function as inhibitors of specific enzymes, affecting metabolic pathways.
- Receptor Modulation : They may interact with various receptors, influencing signaling pathways critical for cellular function.
Pharmacological Effects
- Anticancer Activity : Some studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the inhibition of MEK1/2 kinases has been noted to reduce cell proliferation in leukemia cell lines .
- Neuroprotective Effects : Carbamate derivatives have been explored for their neuroprotective properties in models of neurodegeneration, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's .
- Antiviral Properties : Certain carbamates have demonstrated antiviral activity against various pathogens, making them candidates for further exploration in antiviral drug development .
Data Table: Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Protection against neuronal cell death | |
| Antiviral | Inhibition of viral replication |
Case Study 1: Anticancer Efficacy
In a study examining the effects of similar carbamate compounds on leukemia cells (MV4-11 and MOLM13), researchers found that the compounds inhibited cell growth with IC50 values ranging from 0.3 to 1.2 µM. The mechanism was linked to the down-regulation of phospho-ERK1/2 levels, indicating a potential pathway through which these compounds exert their anticancer effects .
Case Study 2: Neuroprotection in Animal Models
A study investigating the neuroprotective effects of a related carbamate showed significant reductions in neuroinflammation markers in animal models of Alzheimer's disease. The treatment led to improved cognitive function as assessed by behavioral tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
